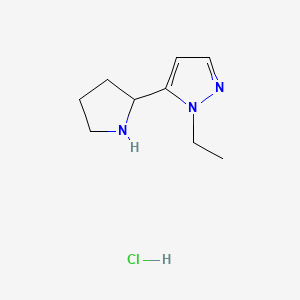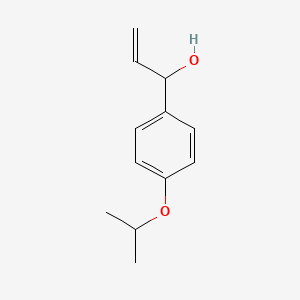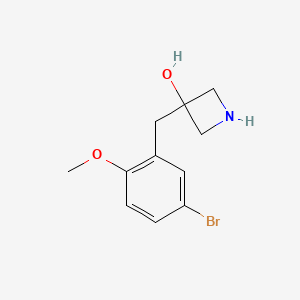
3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14BrNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a bromo and methoxy group on the benzyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with azetidine-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: 3-(5-Bromo-2-methoxybenzyl)azetidin-3-one.
Reduction: 3-(2-Methoxybenzyl)azetidin-3-ol.
Substitution: 3-(5-Azido-2-methoxybenzyl)azetidin-3-ol.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol
- 3-(5-Chloro-2-methoxybenzyl)azetidin-3-ol
- 3-(5-Fluoro-2-methoxybenzyl)azetidin-3-ol
Uniqueness
3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol is unique due to the specific positioning of the bromo and methoxy groups on the benzyl ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
3-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14BrNO2/c1-15-10-3-2-9(12)4-8(10)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
Clave InChI |
JRONLXCABXRTRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CC2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
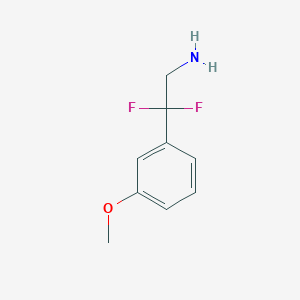
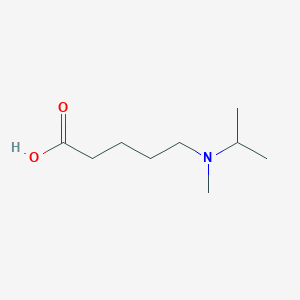

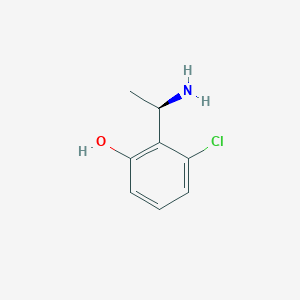
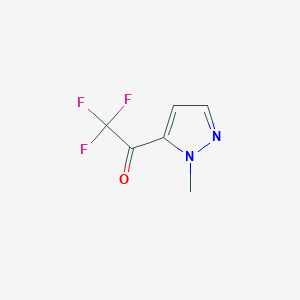
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
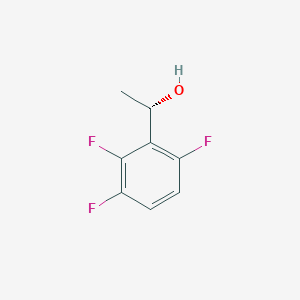
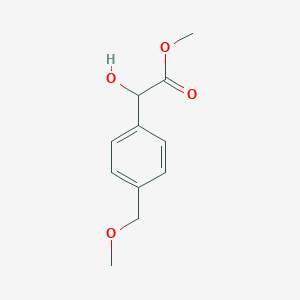
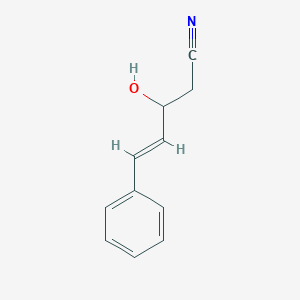
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
